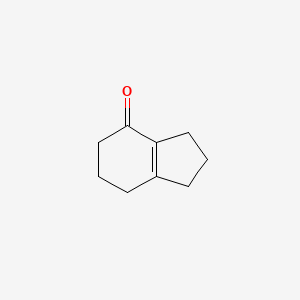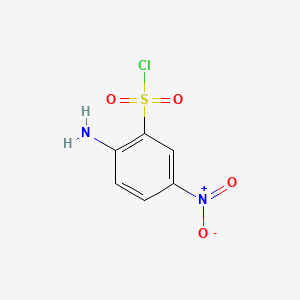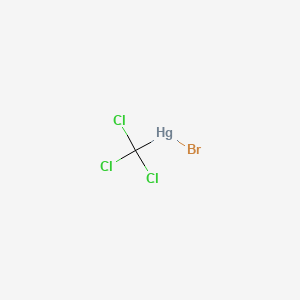
Bromo(trichloromethyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(trichloromethyl)mercury is an organomercury compound with the molecular formula CBrCl₃Hg. It is a member of the broader class of organomercury compounds, which are characterized by the presence of at least one carbon-mercury bond. These compounds are known for their unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromo(trichloromethyl)mercury can be synthesized through the reaction of bromoform with phenylmercuric bromide in the presence of a base . This method involves the generation of dichlorocarbene, which then reacts with phenylmercuric chloride to form the desired compound. Another method involves the use of sodium trichloroacetate as a carbene source, which releases dichlorocarbene upon heating .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of phase-transfer catalysts and protic bases can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Bromo(trichloromethyl)mercury undergoes various types of chemical reactions, including substitution, addition, and reduction reactions. It reacts with hydrogen cyanide, potassium cyanide, and potassium iodide, behaving as a typical organomercury compound .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve the use of halogenating agents such as bromine or chlorine.
Addition Reactions: this compound can participate in addition reactions with alkenes and alkynes, facilitated by the presence of metal catalysts.
Reduction Reactions: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various organomercury derivatives, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
Bromo(trichloromethyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although its toxicity poses significant challenges.
Industry: this compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of bromo(trichloromethyl)mercury involves its interaction with nucleophilic sites on biomolecules. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction is primarily mediated through the formation of mercury-thiol bonds, which disrupt the normal function of the target proteins .
Comparaison Avec Des Composés Similaires
Phenyl(trichloromethyl)mercury: Similar in structure but contains a phenyl group instead of a bromo group.
Dimethylmercury: Contains two methyl groups bonded to mercury, known for its extreme toxicity.
Ethylmercury: Contains an ethyl group bonded to mercury, used in some medicinal applications.
Uniqueness: Bromo(trichloromethyl)mercury is unique due to its specific reactivity and the presence of both bromine and trichloromethyl groups. This combination imparts distinct chemical properties, making it valuable in specialized synthetic applications .
Propriétés
Numéro CAS |
20464-26-0 |
|---|---|
Formule moléculaire |
CBrCl3Hg |
Poids moléculaire |
398.86 g/mol |
Nom IUPAC |
bromo(trichloromethyl)mercury |
InChI |
InChI=1S/CCl3.BrH.Hg/c2-1(3)4;;/h;1H;/q;;+1/p-1 |
Clé InChI |
XQSVHXZWWQRYKP-UHFFFAOYSA-M |
SMILES canonique |
C(Cl)(Cl)(Cl)[Hg]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


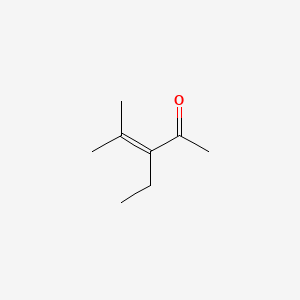

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)
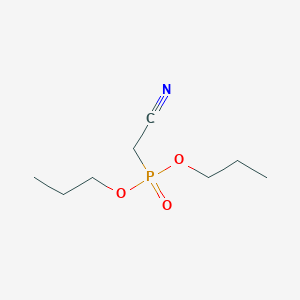
![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)
![[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14714033.png)



